Lipophilicity (LogP) Comparison: 3-Isopropoxy vs. 3-Methoxy and 3-Ethoxy Analogs
2-(3-Isopropoxyphenyl)ethylamine exhibits a calculated LogP of 2.19, which is higher than its 3-methoxy (calculated LogP ~1.4) and 3-ethoxy (calculated LogP ~1.8) counterparts . This increased lipophilicity is a direct consequence of the larger, more hydrophobic isopropoxy substituent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.19 |
| Comparator Or Baseline | 2-(3-methoxyphenyl)ethylamine: ~1.4; 2-(3-ethoxyphenyl)ethylamine: ~1.8 |
| Quantified Difference | ΔLogP ≈ +0.79 vs. methoxy; +0.39 vs. ethoxy |
| Conditions | Calculated values using standard in silico prediction models (e.g., XLogP3). |
Why This Matters
Higher LogP values are often associated with enhanced membrane permeability and blood-brain barrier penetration, which are critical parameters for CNS-targeted drug candidates.
